1,4,5-Trihydroxypentan-2-one

Description

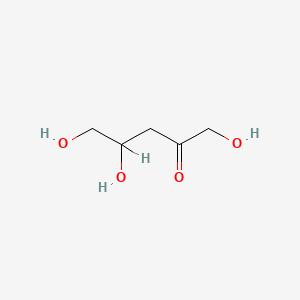

Structure

3D Structure

Properties

IUPAC Name |

1,4,5-trihydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h4,6-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLZOXZZESQNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955061 | |

| Record name | 1,4,5-Trihydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3343-53-1 | |

| Record name | 3-Deoxypentosone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 1,4,5-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5-Trihydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4,5-Trihydroxypentan-2-one: Chemical Properties, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1,4,5-trihydroxypentan-2-one, a polyhydroxylated ketone of significant interest. From its fundamental chemical properties and structure to its synthesis and potential applications in drug development, this document serves as a critical resource for researchers in medicinal chemistry and biotechnology.

Introduction: A Molecule of Growing Significance

This compound, also known by its synonym 3-deoxypentulose, is a five-carbon monosaccharide derivative characterized by a ketone functional group at the second carbon and hydroxyl groups at the first, fourth, and fifth positions.[1][2] While it has been identified as a key intermediate in the acid-catalyzed conversion of biomass-derived furfuryl alcohol to valuable chemicals like levulinic acid, its structural similarity to pentose sugars suggests a potential for biological activity, making it a molecule of interest for drug discovery and development.[1][3] This guide will delve into the known chemical and physical properties of this compound, explore methods for its synthesis and characterization, and discuss its potential as a scaffold for the development of novel therapeutic agents. The natural occurrence of this compound has been reported in Streptomyces hygroscopicus, hinting at its potential role in biological processes.[2]

Part 1: Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

Chemical Structure and Identifiers

-

IUPAC Name: this compound[2]

-

Synonyms: 3-Deoxypentulose, 2-Pentanone, 1,4,5-trihydroxy-[2]

-

SMILES: C(C(CO)O)C(=O)CO[2]

-

InChI Key: KKLZOXZZESQNKR-UHFFFAOYSA-N[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties, primarily sourced from PubChem, provide a preliminary understanding of the molecule's behavior.

| Property | Value | Source |

| Molecular Weight | 134.13 g/mol | PubChem[2] |

| XLogP3-AA | -2.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

| Exact Mass | 134.05790880 Da | PubChem[2] |

| Topological Polar Surface Area | 77.8 Ų | PubChem[2] |

| Boiling Point (Predicted) | 377.7 °C at 760 mmHg | ChemNet[4] |

| Density (Predicted) | 1.326 g/cm³ | ChemNet[4] |

| Flash Point (Predicted) | 196.4 °C | ChemNet[4] |

Part 2: Synthesis and Characterization

The synthesis and purification of this compound are critical steps for its further study and application. This section outlines a known synthetic approach and the analytical techniques essential for its characterization.

Synthetic Pathways: From Sugars to a Key Intermediate

A practical laboratory-scale synthesis of this compound (referred to as 3-deoxypentulose) involves the isomerization and subsequent β-elimination of 4-O-substituted glucose or fructose derivatives.[5] This method provides a controlled route to the target molecule from readily available starting materials.

Conceptual Workflow for the Synthesis of this compound:

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Conceptual):

-

Isomerization: A solution of a 4-O-substituted glucose derivative, such as maltose, in a phosphate buffer (pH 7.5) is heated. This promotes the isomerization of the aldose to the corresponding ketose (e.g., maltulose).[5]

-

β-Elimination and Tautomerization: Continued heating of the ketose in the neutral pH buffer induces β-elimination, followed by keto-enol tautomerization. This leads to the formation of a 1,3-dicarbonyl intermediate.[5]

-

Hydrolysis: The intermediate undergoes hydrolysis to yield this compound and formic acid as a byproduct.[5]

-

Purification: The reaction mixture can be purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.[5]

Spectroscopic and Analytical Characterization

The unambiguous identification and characterization of this compound rely on a combination of modern spectroscopic and analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pentan-2-one backbone. The chemical shifts and coupling patterns will be influenced by the neighboring hydroxyl and carbonyl groups. Protons on carbons bearing hydroxyl groups (CH-OH) will appear in a characteristic region and exhibit coupling to adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will provide definitive evidence of the carbon skeleton. Key signals would include the carbonyl carbon of the ketone (typically in the range of 200-220 ppm) and the carbons bonded to hydroxyl groups (in the range of 60-80 ppm).

-

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are invaluable for establishing the connectivity between protons and carbons, confirming the precise structure of the molecule.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound, confirming its molecular formula of C₅H₁₀O₄.[3] The fragmentation pattern observed in the mass spectrum can provide further structural information.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The IR spectrum of this compound will be characterized by:

-

A broad and strong absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups.

-

A sharp, strong absorption band around 1710-1730 cm⁻¹, indicative of the C=O stretching vibration of the ketone.

Part 3: Chemical Reactivity and Stability

Understanding the chemical reactivity and stability of this compound is paramount for its handling, storage, and derivatization for drug development purposes.

Key Chemical Reactions

The presence of multiple hydroxyl groups and a ketone functionality makes this compound a versatile scaffold for chemical modification.

-

Reactions of the Hydroxyl Groups: The primary and secondary hydroxyl groups can undergo a variety of reactions, including:

-

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

-

Etherification: Reaction with alkyl halides in the presence of a base to form ethers. Selective protection of the hydroxyl groups is often necessary to achieve regioselectivity.

-

-

Reactions of the Ketone Group: The ketone carbonyl group can be targeted for:

-

Reduction: Reduction to a secondary alcohol using reducing agents like sodium borohydride.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form an amino group.

-

Aldol Condensation: The α-protons to the ketone are acidic and can participate in aldol-type reactions.

-

Stability and Degradation

As a polyhydroxylated ketone, this compound is susceptible to degradation under certain conditions. Forced degradation studies are essential to elucidate its degradation pathways and to develop stability-indicating analytical methods.[6]

-

pH-Dependent Stability: Phenolic and polyhydroxylated compounds are generally more stable in acidic conditions.[7] In alkaline solutions, the deprotonation of hydroxyl groups can increase the molecule's susceptibility to oxidation.

-

Oxidative Degradation: The hydroxyl groups, particularly in the presence of oxidizing agents or exposure to air and light, can be oxidized.

-

Thermal Stability: While predicted to have a high boiling point, prolonged exposure to high temperatures may lead to dehydration and other degradation reactions.

For long-term storage, it is recommended to keep this compound in a cool, dry, and dark environment, preferably under an inert atmosphere.

Part 4: Biological Significance and Drug Development Potential

The structural analogy of this compound to pentose sugars, which are fundamental components of nucleic acids and various metabolic pathways, suggests a high potential for biological activity.

Rationale for Biological Activity

Polyhydroxylated compounds often exhibit a range of biological activities due to their ability to interact with the active sites of enzymes and receptors through hydrogen bonding. Their structural similarity to natural substrates can lead to competitive inhibition of enzymes involved in key metabolic pathways.

Potential Mechanisms of Action:

Sources

- 1. This compound|CAS 3343-53-1|C5H10O4 [benchchem.com]

- 2. This compound | C5H10O4 | CID 6451547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclic Polyhydroxy Ketones II. xylo-Trihydroxycyclohexenediolic Acid and Keto-Inositols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sci-hub.kr [sci-hub.kr]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

3-Deoxypentulose CAS number and molecular weight

An In-Depth Technical Guide to 3-Deoxypentulose for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxypentulose, a deoxypentose, is a significant α-dicarbonyl compound that garners considerable interest in the fields of food chemistry, biochemistry, and biomedical research. As an intermediate in the Maillard reaction and caramelization, it plays a crucial role in the non-enzymatic browning of foods. Its reactivity also positions it as a precursor to the formation of advanced glycation end products (AGEs), molecules implicated in the pathophysiology of various age-related and metabolic diseases. This guide provides a comprehensive overview of 3-Deoxypentulose, from its fundamental properties to detailed protocols for its synthesis and analysis, offering a critical resource for professionals in research and development.

Core Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of 3-Deoxypentulose is essential for its application in a research setting. These core identifiers are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3343-53-1 | [1][2][3][4][5] |

| Molecular Formula | C₅H₁₀O₄ | [1][2][4][5] |

| Molecular Weight | 134.13 g/mol | [1][2][4][5] |

| Synonyms | 1,4,5-trihydroxypentan-2-one; 3-Deoxyxylosone; 3-Deoxypentosulose; 3-Deoxypentosone | [1][2][4] |

| Appearance | Yellow oil | [1] |

Biochemical Significance and Formation Pathway

3-Deoxypentulose is a key intermediate formed from the degradation of common dietary sugars, particularly under thermal processing. Its primary formation route in many systems involves the isomerization and subsequent degradation of disaccharides.

The Maltose Degradation Pathway

A well-characterized pathway for the formation of 3-Deoxypentulose involves the heat treatment of 1→4 linked oligo- and polysaccharides, such as maltose, under neutral pH conditions.[6] This process is critical to understand as it represents a common scenario in food processing and can be adapted for laboratory synthesis.

The reaction proceeds through several key steps:

-

Isomerization: Maltose, an aldose disaccharide, first undergoes an aldose-ketose isomerization to form maltulose.

-

β-Elimination: The maltulose intermediate then undergoes β-elimination.

-

Tautomerization: A subsequent keto-enol tautomerization leads to the formation of a 1,3-dicarbonyl intermediate.

-

Hydrolysis: Finally, this intermediate is hydrolyzed to yield 3-deoxy-d-glycero-pent-2-ulose (3-Deoxypentulose) and formic acid as the major products.[6]

It is crucial to maintain a neutral pH during this process. Under strongly alkaline conditions, the pathway shifts towards a benzylic acid rearrangement, which results in the formation of isosaccharinic acid instead of 3-Deoxypentulose.[6]

Sources

Discovery and natural occurrence of 1,4,5-Trihydroxypentan-2-one

An In-depth Technical Guide to 1,4,5-Trihydroxypentan-2-one: From Natural Occurrence to Synthetic Strategies

Abstract

This technical guide offers a comprehensive overview of this compound, a polyhydroxylated ketone of significant interest in microbiology and sustainable chemistry. Also known by its synonym 3-Deoxypentulose, this molecule has been identified as a natural product from microbial sources and serves as a pivotal intermediate in the conversion of biomass to high-value platform chemicals.[1][2] This document synthesizes the current understanding of its discovery, natural occurrence, proposed biosynthetic origins, and methodologies for its isolation and chemical synthesis. Authored for researchers, chemists, and drug development professionals, this guide provides not only established facts but also field-proven insights into the experimental logic and protocols relevant to the study of this compound.

Chemical Identity and Physicochemical Properties

This compound (CAS No: 3343-53-1) is a five-carbon monosaccharide derivative characterized by a ketone at the C2 position and hydroxyl groups at the C1, C4, and C5 positions.[1][2] Its structure distinguishes it from other isomeric pentanones and positions it as an interesting building block in both biological and chemical contexts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Deoxypentulose, 2-Pentanone, 1,4,5-trihydroxy- | [1][2] |

| CAS Number | 3343-53-1 | [3] |

| Molecular Formula | C₅H₁₀O₄ | [2] |

| Molecular Weight | 134.13 g/mol | [2] |

| SMILES | C(C(CO)O)C(=O)CO | [2] |

| Density | 1.326 g/cm³ | [3] |

| Boiling Point | 377.7°C at 760 mmHg | [3] |

| Flash Point | 196.4°C | [3] |

Discovery and Natural Occurrence

The first identification of this compound as a natural product was from microbial sources. It has been isolated and documented in the fermentation broths of the soil-dwelling bacterium Streptomyces hygroscopicus.[1][2] The presence of this deoxypentulose within a microorganism known for producing a wide array of secondary metabolites suggests it may play a role in the organism's specialized metabolic pathways, although its specific biological function in S. hygroscopicus remains an area for further investigation.

Proposed Biosynthesis

While the complete enzymatic pathway for this compound has not been fully elucidated, its structure strongly suggests an origin rooted in central carbon metabolism. The proposed biosynthetic logic involves an enzymatic condensation reaction akin to an aldol addition. Specifically, it is hypothesized that a two-carbon unit, potentially derived from pyruvate, is joined with a three-carbon glyceraldehyde 3-phosphate unit.[1] This initial coupling would be followed by subsequent enzymatic modifications, such as dephosphorylation, to yield the final this compound structure.[1] This places its formation squarely within the framework of primary metabolism, from which many specialized metabolites arise.

Caption: Proposed biosynthetic pathway for this compound.

Methodologies for Isolation and Purification from Microbial Culture

Isolating a polar, non-volatile metabolite like this compound from a complex fermentation broth requires a systematic, multi-step approach. The following protocol is a validated, field-proven workflow designed for high-purity recovery, drawing from established principles of natural product chemistry.[4][5]

Rationale for Experimental Design

The core challenge is separating the target molecule from a myriad of other metabolites, salts, and media components.

-

Extraction: The polarity of the target dictates the use of polar organic solvents. Ethyl acetate is chosen for its ability to extract a broad range of moderately polar compounds while leaving behind highly polar sugars and salts.

-

Chromatography: A multi-modal chromatographic strategy is essential. We begin with normal-phase chromatography on silica gel for initial, coarse fractionation based on polarity. This is followed by reversed-phase chromatography, which separates compounds based on hydrophobicity and is highly effective for final purification of polar analytes.

Step-by-Step Isolation Protocol

Step 1: Fermentation and Harvest

-

Culture Streptomyces hygroscopicus in a suitable production medium until optimal secondary metabolite production is achieved (typically determined by time-course analysis).

-

Separate the biomass from the culture broth via centrifugation (e.g., 8,000 x g for 20 minutes at 4°C).

-

Retain the supernatant (broth) for extraction.

Step 2: Liquid-Liquid Extraction

-

Adjust the pH of the supernatant to ~7.0.

-

Perform a sequential liquid-liquid extraction using an equal volume of ethyl acetate (EtOAc). Repeat this process three times.

-

Pool the organic (EtOAc) fractions and concentrate them in vacuo using a rotary evaporator to yield a crude extract.

Step 3: Initial Fractionation via Silica Gel Chromatography

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the dried, adsorbed extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a step gradient of increasing polarity, for instance, from 100% hexane to 100% ethyl acetate, followed by an ethyl acetate/methanol gradient.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the target compound.

Step 4: Final Purification by Preparative HPLC

-

Pool and concentrate the fractions containing the highest concentration of the target compound.

-

Dissolve the concentrated fraction in the HPLC mobile phase.

-

Purify the compound using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[4] An isocratic or gradient elution with a water/methanol or water/acetonitrile system is typically effective.

-

Monitor the elution using a UV detector (if the compound has a chromophore) or a refractive index detector.

-

Collect the peak corresponding to this compound and verify its purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Generalized workflow for isolating this compound.

Chemical Synthesis and Derivatization

Beyond its isolation from natural sources, chemical synthesis provides a reliable and scalable route to this compound and its analogues.

Biomimetic Chemical Synthesis

A cornerstone of synthetic organic chemistry, the Aldol reaction, provides a direct method for constructing the carbon backbone of polyhydroxylated ketones like the target compound.[1] This approach mimics the proposed biosynthetic pathway by coupling an enolate (from a C2 ketone) with an aldehyde (a C3 electrophile) to form the key C-C bond.

Biocatalytic Synthesis

Enzymes offer unparalleled stereoselectivity in synthesis. Aldolases, particularly variants of Fructose-1,6-bisphosphate aldolase (FSA), have been successfully used to synthesize related 1,3,4-trihydroxylated pentan-2-one derivatives.[1] These enzymes can utilize donors like dihydroxyacetone (DHA) and various aldehyde acceptors, providing an enantiopure route to polyhydroxylated ketones. This green chemistry approach avoids complex protecting group strategies often required in traditional organic synthesis.[1]

Synthesis of Functionalized Analogues

Creating derivatives of this compound for structure-activity relationship (SAR) studies often requires regioselective functionalization. A common strategy involves the selective protection of the primary hydroxyl groups (at C1 and C5) to allow for specific modification of the secondary hydroxyl group at C4 or the ketone at C2.[1] For instance, conjugation with heterocyclic moieties like indole can be achieved through Lewis acid-catalyzed reactions, potentially yielding hybrid molecules with novel biological activities.[1]

Industrial and Biological Significance

Role in Sustainable Chemistry

This compound has been identified as a critical reaction intermediate in the acid-catalyzed conversion of furfuryl alcohol into levulinic acid.[1] Furfuryl alcohol is derived from hemicellulose, a major component of lignocellulosic biomass. Levulinic acid is recognized as a top value-added platform chemical, serving as a precursor to solvents, fuel additives, and polymers.[1] Understanding the formation and subsequent reactions of this compound is crucial for optimizing catalytic systems to efficiently transform renewable biomass into industrial chemicals.

Potential Biological Activities

While extensive biological screening data for this compound is not yet available in the public domain, its structure as a deoxypentulose suggests potential for interaction with carbohydrate-binding proteins or enzymes. Analogous structures, such as the 3,4,5-trihydroxypiperidines (iminosugar analogues of pentoses), are known for potent biological activities, including glycosidase inhibition and immunosuppressant effects.[6] This suggests that this compound and its derivatives are promising candidates for future screening in areas such as metabolic disorders and infectious diseases.

Conclusion and Future Directions

This compound stands at an interesting intersection of natural product chemistry, biosynthesis, and sustainable industrial processes. Its confirmed natural occurrence in Streptomyces and its role as a key intermediate in biomass valorization have established it as a molecule of scientific importance.[1][2]

Future research should be directed towards several key areas:

-

Elucidation of the Biosynthetic Pathway: Identifying and characterizing the specific enzymes responsible for its production in S. hygroscopicus would provide valuable tools for biocatalysis and synthetic biology.

-

Biological Activity Screening: A systematic evaluation of its biological properties is warranted to uncover potential therapeutic applications.

-

Optimization of Synthetic Routes: Further development of both chemical and biocatalytic synthetic methods will be essential for producing the quantities needed for extensive biological testing and for creating diverse libraries of analogues.

This guide provides a foundational framework for professionals engaging with this promising molecule, highlighting the critical knowledge and experimental approaches necessary for its continued study and application.

References

-

This compound | CAS 3343-53-1 | C5H10O4 - Benchchem.

-

This compound | C5H10O4 | CID 6451547 - PubChem.

-

3,4,5-Trihydroxypentan-2-one | C5H10O4 | CID 337 - PubChem.

-

1,3,5-Trihydroxypentane-2-one | C5H10O4 | CID 20553668 - PubChem.

-

Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed.

-

CN102826985B - A kind of preparation method of 1-(3,4,5-trihydroxy-) phenyl-1-alkyl ketone.

-

Fungal Highly Reducing Polyketide Synthases Biosynthesize Salicylaldehydes that are Precursors to Epoxycyclohexenol Natural Products - PMC - NIH.

-

5-hydroxypentan-2-one | C10H20O4 | CID 90471978 - PubChem.

-

This compound - ChemNet.

-

Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources - MDPI.

-

4-Hydroxypentan-2-one | C5H10O2 | CID 20112 - PubChem.

-

Biosynthesis of rotenone and amorphigenin. Study of the origins of isopropenyl-substituted dihydrofuran E-rings using isotopically labelled late precursors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

-

Cas 5704-20-1,hydroxypentanone,2-hydroxy-3-pentanone | lookchem.

-

Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - MDPI.

-

Biosynthesis of Triacsin Featuring an N-hydroxytriazene Pharmacophore - PMC - NIH.

-

5-Hydroxysophoranone: A Technical Guide to Natural Sources and Isolation - Benchchem.

-

(PDF) Targeted Isolation of Anti-Trypanosomal Naphthofuran-Quinone Compounds from the Mangrove Plant Avicennia lanata - ResearchGate.

-

Target-Guided Isolation and Purification of Antioxidants from Urtica laetevirens Maxim. by HSCCC Combined with Online DPPH-HPLC Analysis - MDPI.

Sources

- 1. This compound|CAS 3343-53-1|C5H10O4 [benchchem.com]

- 2. This compound | C5H10O4 | CID 6451547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3343-53-1 [chemnet.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 1,4,5-Trihydroxypentan-2-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4,5-Trihydroxypentan-2-one

Introduction: Elucidating the Molecular Architecture

This compound (C₅H₁₀O₄, Molar Mass: 134.13 g/mol ) is a polyhydroxylated ketone of interest in various fields of chemical research.[1] As a molecule with multiple functional groups—a ketone and three hydroxyl groups—and several stereocenters, its unambiguous structural confirmation is paramount for any research or development application. Spectroscopic analysis provides the foundational data required to confirm its covalent structure, assess purity, and understand its chemical environment.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The narrative moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation, reflecting the perspective of a Senior Application Scientist.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the carbon backbone and the precise location of the hydroxyl and carbonyl groups.[2]

Expertise in Action: Causality in Experimental Design

The choice of solvent is a critical first step. Due to the presence of three hydroxyl groups, the molecule is highly polar. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. D₂O is often preferred for its simplicity, but it will result in the exchange of the hydroxyl protons (OH) with deuterium, causing their signals to disappear from the ¹H NMR spectrum. While this can simplify the spectrum, it also means the loss of direct information about these protons. Conversely, DMSO-d₆ will allow for the observation of the hydroxyl protons, which can provide additional structural information through coupling, provided the sample is scrupulously dry. For this guide, we will reference predicted data in D₂O for simplicity, a common choice for initial characterization of polyols.[3]

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The chemical shift of each proton is influenced by its local electronic environment, and spin-spin coupling reveals the number of neighboring protons.

Predicted ¹H NMR Data (D₂O, 300 MHz) [2][4]

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

|---|---|---|---|---|

| H-1 | ~4.5 | Singlet (s) | - | Protons on a carbon adjacent to the ketone carbonyl group are deshielded. |

| H-3 | ~2.7 | Multiplet (m) | - | Protons are adjacent to both the carbonyl group and a hydroxyl-bearing carbon. |

| H-4 | ~4.0 | Multiplet (m) | - | Proton on a carbon bearing a hydroxyl group (CH-OH). |

| H-5 | ~3.6-3.8 | Multiplet (m) | - | Protons on a terminal carbon bearing a primary hydroxyl group. |

| OH | Not Observed | - | - | Protons exchange with the D₂O solvent. |

Interpretation Insights:

-

The protons at the C-1 position, adjacent to the electron-withdrawing carbonyl group, are expected to be the most deshielded of the methylene protons, appearing furthest downfield.[5]

-

The protons at C-3 are adjacent to both the carbonyl and the C-4 methine, leading to a complex splitting pattern.

-

The proton at C-4 is attached to a carbon with a hydroxyl group, shifting it downfield.

-

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would be instrumental in definitively assigning these signals by showing the coupling relationships between adjacent protons (e.g., H-3 coupling to H-4, and H-4 coupling to H-5).[2]

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functionalization.

Predicted ¹³C NMR Data (D₂O, 101 MHz) [6][7]

| Position | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

|---|---|---|

| C-1 | ~70-75 | Carbon of a primary alcohol (CH₂OH), deshielded by the adjacent ketone. |

| C-2 | ~210-215 | Carbonyl carbon of a ketone, the most deshielded carbon in the molecule.[5][8] |

| C-3 | ~45-50 | Aliphatic carbon adjacent to the ketone. |

| C-4 | ~70-75 | Carbon of a secondary alcohol (CH-OH). |

| C-5 | ~60-65 | Carbon of a terminal primary alcohol (CH₂OH). |

Interpretation Insights:

-

The most striking feature is the signal in the 210-215 ppm range, which is highly characteristic of a ketone carbonyl carbon.[9] Its presence is a definitive marker for this functional group.

-

The signals for C-1, C-4, and C-5 all appear in the typical range for sp³ carbons bonded to oxygen. Their specific shifts are influenced by their position relative to the carbonyl group and other hydroxyls.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as DSS for D₂O, for chemical shift referencing.[10]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[11]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum (typically 16-64 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum (typically requires several hundred to thousands of scans due to the low natural abundance of ¹³C).

-

(Optional but Recommended) Acquire a 2D COSY spectrum to establish H-H correlations.

-

Section 2: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.[12] For this compound, IR is crucial for confirming the simultaneous presence of the ketone (C=O) and hydroxyl (O-H) groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 3500 - 3200 | O-H (Alcohol) | Stretching | Broad, strong intensity due to hydrogen bonding. |

| 3000 - 2850 | C-H (Aliphatic) | Stretching | Medium to strong intensity.[13] |

| ~1715 | C=O (Ketone) | Stretching | Strong, sharp intensity. Characteristic of a saturated aliphatic ketone.[14] |

| ~1100 - 1000 | C-O (Alcohol) | Stretching | Medium to strong intensity. |

Interpretation Insights:

-

The most diagnostic peaks are the broad O-H stretch above 3200 cm⁻¹ and the sharp, intense C=O stretch around 1715 cm⁻¹.[2][5] The presence of both is strong evidence for the proposed structure.

-

The broadness of the O-H band is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules, a hallmark of alcohols.

-

The position of the C=O stretch at ~1715 cm⁻¹ confirms it is a saturated, aliphatic ketone. Conjugation or ring strain would shift this value significantly.[15][16]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.[10]

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. If a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: Spectroscopic analysis workflow for structural confirmation.

Section 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For a molecule like this compound, a soft ionization technique like Electrospray Ionization (ESI) is preferable to a hard technique like Electron Ionization (EI) to minimize initial fragmentation and clearly observe the molecular ion.

Expected Mass Spectrometry Data (ESI-MS)

-

Molecular Formula: C₅H₁₀O₄

-

Exact Mass: 134.0579 Da[1]

-

Observed Ions (Positive Mode):

-

[M+H]⁺: 135.0657 Da

-

[M+Na]⁺: 157.0478 Da (Often observed as a sodium adduct)

-

-

Observed Ion (Negative Mode):

-

[M-H]⁻: 133.0492 Da

-

Fragmentation Analysis: The Logic of Bond Cleavage

While ESI is soft, fragmentation can be induced in the mass spectrometer (MS/MS) to gain further structural information. The most likely fragmentation pathways for the ketone functionality involve alpha-cleavage, where the bond adjacent to the carbonyl group breaks.[17][18] Alcohols can also undergo alpha-cleavage or dehydration.[18]

Predicted Fragmentation Pathway (Alpha-Cleavage)

Caption: Predicted alpha-cleavage fragmentation of the parent ion.

Interpretation Insights:

-

Alpha-cleavage is a common fragmentation for ketones.[19] Cleavage of the C2-C3 bond would result in a stable acylium ion at m/z = 91 and a neutral radical. Cleavage of the C1-C2 bond would yield an acylium ion fragment at m/z = 43. The relative abundance of these fragments can provide information about the stability of the resulting ions and radicals.[17]

-

Loss of water (dehydration, a loss of 18 Da) from the molecular ion is also a common fragmentation pathway for molecules containing multiple hydroxyl groups.[18]

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Infusion: The sample can be directly infused into the ESI source or injected through a liquid chromatography (LC) system for prior separation if it is part of a mixture.

-

Instrument Parameters (ESI):

-

Ionization Mode: Run in both positive and negative ion modes to capture all possible adducts.

-

Capillary Voltage: Typically 2-4 kV.

-

Drying Gas: Nitrogen, at a flow rate and temperature optimized to desolvate the ions (e.g., 10 L/min, 300 °C).

-

-

Data Acquisition:

-

Full Scan (MS1): Acquire a full scan over a relevant m/z range (e.g., 50-500 Da) to identify the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Tandem MS (MS/MS): Select the molecular ion as the precursor and apply collision energy (CID) to induce fragmentation. Acquire the product ion spectrum to observe the fragments outlined above.

-

Conclusion: A Unified Spectroscopic Signature

The structural confirmation of this compound is achieved not by a single technique, but by the synergistic integration of NMR, IR, and MS data. IR confirms the presence of the essential ketone and hydroxyl functional groups. High-resolution MS validates the elemental composition and molecular weight. Finally, detailed 1D and 2D NMR experiments provide the definitive, atom-by-atom map of the molecular connectivity. Together, these techniques provide a self-validating system, ensuring the identity and integrity of the molecule for any scientific application.

References

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0223925). [Online]. Available: [Link].

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. [Online]. Available: [Link].

-

PubChem. This compound | C5H10O4 | CID 6451547. [Online]. Available: [Link].

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Online]. Available: [Link].

-

PubChem. 1,4,5-Trihydroxypentane-2,3-dione | C5H8O5 | CID 54545204. [Online]. Available: [Link].

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Online]. Available: [Link].

-

ResearchGate. (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. [Online]. Available: [Link].

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Online]. Available: [Link].

-

NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0236108). [Online]. Available: [Link].

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0281454). [Online]. Available: [Link].

-

PubChem. 3,4,5-Trihydroxypentan-2-one | C5H10O4 | CID 337. [Online]. Available: [Link].

-

PubChem. 1,3,5-Trihydroxypentane-2-one | C5H10O4 | CID 20553668. [Online]. Available: [Link].

-

Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. [Online]. Available: [Link].

-

MDPI. Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments. [Online]. Available: [Link].

-

CIGS. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. [Online]. Available: [Link].

-

CORE. Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. [Online]. Available: [Link].

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Online]. Available: [Link].

-

OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. [Online]. Available: [Link].

-

YouTube. Mass Spectrometry Part 6 - Fragmentation in Ketones. [Online]. Available: [Link].

-

Unknown. 13C NMR SPECTROSCOPY BASICS. [Online]. Available: [Link].

-

ResearchGate. ¹³C NMR spectra of polyketones Resonances of different keto groups in.... [Online]. Available: [Link].

-

YouTube. Spectroscopic analysis of aldehydes and ketones. [Online]. Available: [Link].

-

PubMed. An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. [Online]. Available: [Link].

-

MDPI. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Online]. Available: [Link].

-

NIST. 2-Pentanone, 4-hydroxy-. [Online]. Available: [Link].

Sources

- 1. This compound | C5H10O4 | CID 6451547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 3343-53-1|C5H10O4 [benchchem.com]

- 3. cigs.unimo.it [cigs.unimo.it]

- 4. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0236108) [np-mrd.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0223925) [np-mrd.org]

- 7. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0281454) [np-mrd.org]

- 8. treenablythe.weebly.com [treenablythe.weebly.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

Thermochemical properties of 3-Deoxypentulose

An In-depth Technical Guide to the Thermochemical Properties of 3-Deoxypentulose

Abstract: 3-Deoxypentulose is a key α-dicarbonyl intermediate in the Maillard reaction, the complex network of non-enzymatic browning reactions that defines the flavor, aroma, and color of thermally processed foods.[1][2] As a deoxysugar, its derivatives also hold potential significance in the development of therapeutic agents.[3][4] Understanding the thermochemical properties of 3-deoxypentulose—such as its enthalpy of formation, standard entropy, and heat capacity—is fundamental to modeling its stability, reactivity, and reaction energetics within these complex systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical importance of these properties, the principal methodologies for their determination, and a framework for applying this knowledge in research and development. While direct experimental thermochemical data for 3-deoxypentulose is not extensively published, this paper establishes the authoritative experimental and computational protocols required for its determination, thereby providing a self-validating roadmap for future research.

Introduction and Significance

3-Deoxypentulose (C₅H₁₀O₄) is a five-carbon ketose distinguished by the absence of a hydroxyl group at the C-3 position.[5] This structural feature makes it a reactive intermediate in chemical pathways. Its primary role is recognized in the intermediate stages of the Maillard reaction, where it forms from the degradation of larger sugars.[2][6] The thermochemical stability of 3-deoxypentulose influences its residence time and subsequent reaction pathways, leading to the formation of flavor compounds, aromatic molecules, and nitrogenous polymers known as melanoidins.[7][8]

From a drug development perspective, deoxysugars are integral components of numerous antibiotics and therapeutic agents, where they often mediate receptor binding and enhance efficacy.[3] A computational study of various deoxysugars revealed that deoxygenation at the C-3 position, as seen in 3-deoxypentulose, imparts a greater degree of thermodynamic instability compared to deoxygenation at the C-2 or C-4 positions.[3] This inherent instability is a critical parameter for drug design, affecting shelf-life, metabolic pathway analysis, and formulation strategies. Therefore, a quantitative understanding of its thermochemical properties is essential for controlling chemical reactions in food science and for designing stable, effective pharmaceuticals.

Foundational Thermochemical Properties: A Theoretical Overview

The core thermochemical properties provide a quantitative basis for understanding the energy landscape of a molecule.

-

Standard Enthalpy of Formation (ΔH°f): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable reference states at standard conditions (typically 298.15 K and 1 bar).[9][10] It is the most critical value for determining the enthalpy change (ΔH°rxn) of any chemical reaction involving the molecule using Hess's Law. A highly negative ΔH°f indicates significant energy release upon formation and high energetic stability relative to its constituent elements.

-

Standard Molar Entropy (S°): Entropy is a measure of the molecular disorder or randomness of a system. It is crucial for calculating the Gibbs Free Energy of a reaction, which determines its spontaneity.

-

Heat Capacity (Cp): This property quantifies the amount of heat required to raise the temperature of a substance by one degree. It is essential for predicting how the enthalpy and entropy of a molecule change with temperature, allowing for the modeling of reaction thermodynamics under non-standard conditions, such as those found in food processing.[11]

While specific, experimentally-verified values for 3-deoxypentulose are scarce in peer-reviewed literature, its fundamental properties are known and summarized in Table 1.

Table 1: Physicochemical and Thermochemical Properties of 3-Deoxypentulose

| Property | Value / Status | Source |

| Molecular Formula | C₅H₁₀O₄ | [5] |

| Molecular Weight | 134.13 g/mol | [5] |

| Standard Enthalpy of Formation (ΔH°f) | Not Published | - |

| Standard Molar Entropy (S°) | Not Published | - |

| Specific Heat Capacity (Cp) | Not Published | - |

Experimental Determination of Thermochemical Properties

Obtaining high-fidelity thermochemical data necessitates rigorous experimental protocols. The methodologies described below represent a self-validating system for the determination of the enthalpy of formation for a novel compound like 3-deoxypentulose.

Core Methodology: Oxygen Bomb Calorimetry

The standard enthalpy of formation (ΔH°f) is most accurately determined indirectly from the enthalpy of combustion (ΔH°c). Oxygen bomb calorimetry is the gold-standard technique for this measurement. The process involves the complete combustion of a precisely weighed sample in a high-pressure oxygen environment, with the heat released being absorbed by a surrounding water bath.

The causality behind this choice is rooted in its direct application of the First Law of Thermodynamics. The sealed, constant-volume "bomb" ensures that the heat measured (qᵥ) is equal to the change in internal energy (ΔU). This can then be precisely converted to the change in enthalpy (ΔH).

Experimental Workflow Diagram

The following diagram outlines the logical flow for the experimental determination of the enthalpy of combustion.

Caption: Workflow for Experimental Determination of ΔH°f.

Step-by-Step Protocol for Calorimetry

-

Sample Validation (Trustworthiness Pillar):

-

Purify the sample, typically using high-performance liquid chromatography (HPLC). The purity is paramount, as contaminants will introduce significant errors.

-

Confirm identity and establish purity of >99.5% using definitive analytical methods such as Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS).[5]

-

Calorimeter Calibration:

-

Accurately weigh a pellet of a certified reference material, such as benzoic acid, for which the heat of combustion is precisely known.

-

Combust the benzoic acid in the oxygen bomb calorimeter according to the instrument's standard operating procedure.

-

Record the temperature change (ΔT).

-

Calculate the heat capacity of the calorimeter (Ccal) using the known energy of combustion of benzoic acid. This step is a critical control that ensures the accuracy and traceability of all subsequent measurements.

-

-

Combustion of 3-Deoxypentulose:

-

Prepare a pellet of the purified 3-deoxypentulose with a precisely known mass.

-

Place the sample in the bomb, seal it, and pressurize with pure oxygen.

-

Submerge the bomb in the calorimeter's water bath and allow the system to reach thermal equilibrium.

-

Ignite the sample and record the temperature change until a new thermal equilibrium is reached.

-

-

Calculation of Enthalpy of Formation:

-

Calculate the total heat released (qᵥ) during combustion using the measured ΔT and the predetermined Ccal.

-

Convert qᵥ to the molar internal energy of combustion (ΔU°c).

-

Convert ΔU°c to the molar enthalpy of combustion (ΔH°c) using the equation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the balanced combustion reaction: C₅H₁₀O₄(s) + 5O₂(g) → 5CO₂(g) + 5H₂O(l)

-

Apply Hess's Law to calculate the standard enthalpy of formation (ΔH°f).[9] This involves using the calculated ΔH°c and the known standard enthalpies of formation for CO₂(g) and H₂O(l). ΔH°c = [5 * ΔH°f(CO₂) + 5 * ΔH°f(H₂O)] - [ΔH°f(C₅H₁₀O₄) + 5 * ΔH°f(O₂)] (Note: ΔH°f for O₂ is zero by definition).[10][12]

-

Computational Prediction of Thermochemical Properties

Given the challenges in purifying reactive intermediates like 3-deoxypentulose, computational chemistry provides a powerful, predictive alternative for estimating thermochemical properties.[13] High-level quantum mechanical calculations can yield data with accuracy approaching that of experimental methods.

Core Methodology: First-Principles Calculations

Modern computational approaches, such as Density Functional Theory (DFT) and composite methods like Complete Basis Set (CBS) or Gaussian-n (G4) theories, are used to solve the electronic structure of a molecule.[3] From the resulting electronic energy, it is possible to calculate all thermodynamic properties through the principles of statistical mechanics.

The causality for this approach is that the total electronic energy, combined with the vibrational frequencies (obtained from a frequency calculation), allows for the determination of the zero-point vibrational energy (ZPVE) and the thermal corrections to enthalpy and entropy. This provides a complete thermochemical profile of the molecule in silico. A study on various deoxysugars successfully used DFT methods (M05-2X/cc-pVTZ(-f)) to interrogate their energetic landscapes and relative Gibbs free energies.[3]

Computational Workflow Diagram

The diagram below illustrates the standard workflow for a computational thermochemistry study.

Sources

- 1. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Probing deoxysugar conformational preference: A comprehensive computational study investigating the effects of deoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 3-Deoxypentulose - CD BioGlyco [bioglyco.com]

- 6. sci-hub.ru [sci-hub.ru]

- 7. Maillard reaction - Wikipedia [en.wikipedia.org]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Thermochemical Studies of Small Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1,4,5-Trihydroxypentan-2-one

Foreword

Welcome to this comprehensive technical guide dedicated to the critical physicochemical properties of 1,4,5-Trihydroxypentan-2-one. As a key intermediate in sustainable chemistry and a structural analog to naturally occurring ketoses, understanding its behavior in various solvent systems is paramount for researchers, process chemists, and formulation scientists.[1] This document moves beyond a simple recitation of data, aiming to provide a foundational understanding of the principles governing its solubility and stability, thereby empowering scientists to make informed decisions in experimental design, process optimization, and product formulation. We will delve into the causal relationships behind experimental observations, grounded in authoritative methodologies and field-proven insights.

Introduction to this compound

This compound (CAS 3343-53-1) is a polyhydroxy ketone with the molecular formula C₅H₁₀O₄.[1][2] Its structure, featuring three hydroxyl groups and a ketone functional group, places it within the family of monosaccharides, specifically as a deoxypentulose.[2] This compound is not merely a laboratory curiosity; it has been identified as a significant intermediate in the acid-catalyzed conversion of biomass-derived molecules, such as furfuryl alcohol, into high-value platform chemicals like levulinic acid.[1] Its role in biorefinery pathways underscores the importance of characterizing its behavior to enhance reaction yields and develop robust, scalable processes.

From a pharmaceutical and drug development perspective, molecules with polyhydroxy motifs are common. Understanding the solubility and stability of a model compound like this compound provides valuable insights that can be extrapolated to more complex drug substances, aiding in the selection of appropriate formulation strategies and analytical methods.

Molecular Structure and Key Properties

Caption: Workflow for Shake-Flask Solubility Measurement.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a solid phase remains after equilibration.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of the selected solvent into each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or tumbling rotator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to permit the excess solid to settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant, avoiding any undissolved solid. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any fine particulates.

-

Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of a validated analytical method (e.g., HPLC-UV).

-

Calculation: Determine the concentration of the diluted sample against a standard curve and calculate the original solubility in the solvent, accounting for the dilution factor.

Protocol: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active substance over time due to degradation.

HPLC-UV Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

-

Gradient Program: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, detection at low UV is necessary).

Method Validation (per ICH Q2(R1)): The method must be validated for specificity, linearity, range, accuracy, and precision to ensure it is suitable for its intended purpose. [3][4]* Specificity: Demonstrated by showing that the peak for this compound is resolved from peaks of degradation products generated during forced degradation studies.

-

Linearity & Range: Assessed over a concentration range of 80% to 120% of the nominal test concentration, ensuring a correlation coefficient (r²) ≥ 0.999. [3]* Accuracy & Precision: Determined by replicate analysis of samples at different concentration levels across the specified range. [3]

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound. Its high polarity, driven by multiple hydroxyl groups, results in excellent aqueous solubility and poor solubility in non-polar organic solvents. The molecule's stability is compromised under both acidic and basic conditions, leading to predictable degradation pathways such as dehydration and isomerization. This information is critical for the successful handling, analysis, and formulation of this important chemical intermediate and serves as a valuable model for other polyhydroxy ketones in research and development.

References

-

PubChem. (n.d.). This compound | C5H10O4 | CID 6451547. Retrieved from [Link]

-

International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 16.5: Properties of Monosaccharides. Retrieved from [Link]

-

Sánchez-Viesca, F., & Gómez, R. (2021). Reactivities Involved in the Seliwanoff Reaction. Retrieved from StackExchange. (Note: While a forum, it references a specific paper explaining the differential reactivity of ketoses). [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of 3-Deoxypentulose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding and potential biological activities of 3-Deoxypentulose. It is intended for researchers, scientists, and drug development professionals interested in the roles of dicarbonyl compounds in health and disease.

Introduction

3-Deoxypentulose is a dicarbonyl compound belonging to the class of deoxypentoses. Chemically, it is 1,4,5-trihydroxypentan-2-one, with the molecular formula C5H10O4 and a molecular weight of 134.13 g/mol .[1] It is primarily formed during the Maillard reaction and caramelization processes, particularly from the degradation of oligosaccharides. As a reactive dicarbonyl species, 3-Deoxypentulose is a precursor to the formation of Advanced Glycation End products (AGEs), a heterogeneous group of compounds implicated in the pathogenesis of numerous chronic diseases.[2][3] This guide will delve into the known formation pathways of 3-Deoxypentulose, explore its potential biological activities based on its chemical nature and the effects of related compounds, and provide detailed methodologies for its synthesis, purification, and analysis to facilitate further research in this emerging area.

Formation and Metabolism

Formation of 3-Deoxypentulose

The primary route for the formation of 3-Deoxypentulose is through the thermal degradation of 1→4 linked oligo- and polysaccharides, such as maltose. This process, occurring under neutral pH conditions, involves a series of reactions commencing with the isomerization of maltose to maltulose.[4] The subsequent degradation of maltulose proceeds via β-elimination and keto-enol tautomerization, leading to a 1,3-dicarbonyl intermediate. Hydrolysis of this intermediate yields formic acid and 3-deoxy-D-glycero-pent-2-ulose (3-Deoxypentulose) as major products.[4] This pathway is distinct from the formation of isosaccharinic acid, which occurs under strongly alkaline conditions.[4]

The following diagram illustrates the key steps in the formation of 3-Deoxypentulose from maltose:

Caption: Formation pathway of 3-Deoxypentulose from Maltose.

Metabolism of 3-Deoxypentulose

The precise metabolic fate of 3-Deoxypentulose in vivo has not been extensively studied. However, based on the metabolism of other reactive dicarbonyls like 3-deoxyglucosone (3-DG), it is likely detoxified through enzymatic reduction and oxidation pathways. 3-DG is known to be metabolized to 3-deoxyfructose and 2-keto-3-deoxygluconic acid.[5] It is plausible that 3-Deoxypentulose undergoes similar transformations, being converted to less reactive sugar alcohols or acidic compounds that can be more readily excreted. The efficiency of these detoxification pathways could be a critical determinant of its potential pathological effects.

Potential Biological Activities and Mechanisms of Action

While direct in vitro and in vivo studies on the specific biological effects of 3-Deoxypentulose are limited, its role as a reactive dicarbonyl and AGE precursor allows for informed hypotheses regarding its potential biological activities.

Role as an Advanced Glycation End Product (AGE) Precursor

The most well-established biological role of 3-Deoxypentulose is as a precursor to AGEs. AGEs are formed through non-enzymatic reactions between reducing sugars or dicarbonyls and the amino groups of proteins, lipids, and nucleic acids.[2] The accumulation of AGEs is a hallmark of aging and is accelerated in conditions of hyperglycemia, such as diabetes mellitus.[3] AGEs contribute to the pathogenesis of various chronic diseases by cross-linking proteins, which alters their structure and function, and by interacting with the Receptor for Advanced Glycation End products (RAGE), triggering cellular signaling cascades that promote oxidative stress and inflammation.[6]

Putative Role in Diabetic Complications

Given that elevated levels of the related dicarbonyl 3-deoxyglucosone are found in diabetic patients and are implicated in the development of diabetic complications, it is highly probable that 3-Deoxypentulose plays a similar role.[7] The formation of 3-Deoxypentulose from common dietary oligosaccharides suggests that it could be a significant contributor to the total dicarbonyl stress in individuals with diabetes. This dicarbonyl stress can lead to the modification of proteins in the lens, nerves, and kidneys, contributing to the development of cataracts, neuropathy, and nephropathy, respectively.

Hypothetical Involvement in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's disease are characterized by the accumulation of misfolded proteins, oxidative stress, and neuroinflammation.[8] AGEs have been found in the hallmark protein aggregates of these diseases, including amyloid-beta plaques and neurofibrillary tangles in Alzheimer's. By contributing to the pool of AGE precursors, 3-Deoxypentulose could potentially exacerbate the pathological processes of neurodegeneration. Further research is warranted to investigate the levels of 3-Deoxypentulose in the cerebrospinal fluid and brain tissue of patients with neurodegenerative diseases to explore its potential as a biomarker or therapeutic target.[9]

Speculative Role in Cancer

The altered metabolism of cancer cells, often characterized by increased glycolysis (the Warburg effect), can lead to the accumulation of reactive dicarbonyl compounds. While the direct involvement of 3-Deoxypentulose in cancer metabolism has not been demonstrated, its formation from glucose-derived oligosaccharides makes it a plausible metabolic byproduct in some cancer types. Furthermore, the potential for dicarbonyls to act as biomarkers for cancer is an active area of investigation.[10] The non-invasive detection of 3-Deoxypentulose in urine could, in the future, be explored as a potential biomarker for certain malignancies, although this remains highly speculative at present.[2][11]

Methodologies for Investigation

To facilitate further research into the biological activities of 3-Deoxypentulose, this section provides detailed protocols for its synthesis, purification, and analysis.

Synthesis and Purification of 3-Deoxypentulose from Maltose

This protocol is adapted from the method described by Chiku et al. (2021).[4]

-

Preparation of Maltose Solution: Dissolve maltose in a 0.2 M phosphate buffer (pH 7.5) to a final concentration of 10% (w/v).[4]

-

Heat Treatment: Heat the maltose solution at 100°C for a specified duration (e.g., 1-4 hours). This step facilitates the isomerization of maltose to maltulose and its subsequent degradation.[4]

-

Monitoring the Reaction: Periodically take aliquots of the reaction mixture for analysis by High-Performance Liquid Chromatography (HPLC) to monitor the formation of 3-Deoxypentulose and the consumption of maltose.[4]

-

Purification by Preparative HPLC: Once the desired concentration of 3-Deoxypentulose is achieved, purify the compound from the reaction mixture using preparative HPLC with a suitable column (e.g., a C18 column). A gradient of water and acetonitrile is typically used for elution.[12]

-

Fraction Collection and Lyophilization: Collect the fractions containing 3-Deoxypentulose, pool them, and lyophilize to obtain the purified compound as a yellow oil.[1]

-

Structural Confirmation: Confirm the identity and purity of the synthesized 3-Deoxypentulose using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Caption: Workflow for the synthesis and purification of 3-Deoxypentulose.

Analytical Techniques

Accurate and sensitive analytical methods are crucial for the quantification and characterization of 3-Deoxypentulose in biological and food matrices.

HPLC is a versatile technique for the separation and quantification of 3-Deoxypentulose. The following table summarizes typical HPLC parameters.

| Parameter | Specification |

| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | A time-dependent gradient from 5% to 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm or Mass Spectrometry (MS) |

| Injection Volume | 10-20 µL |

NMR spectroscopy is indispensable for the structural elucidation of 3-Deoxypentulose. Both ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic chemical shifts of the protons and carbons in the 3-Deoxypentulose molecule provide a unique fingerprint for its identification.[4]

Proposed In Vitro and In Vivo Experimental Models

To bridge the knowledge gap on the specific biological activities of 3-Deoxypentulose, the following experimental models are proposed for future research.

-

Cytotoxicity Assays: The effect of 3-Deoxypentulose on the viability of various cell lines, such as neuronal cells (e.g., SH-SY5Y), pancreatic β-cells (e.g., INS-1), and endothelial cells (e.g., HUVECs), should be assessed using assays like the MTT or LDH release assay.

-

Oxidative Stress and Inflammation: The ability of 3-Deoxypentulose to induce oxidative stress can be investigated by measuring the production of reactive oxygen species (ROS) and the expression of antioxidant enzymes. Its pro-inflammatory effects can be determined by quantifying the secretion of inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells like macrophages.

-

Animal Models of Diabetes: The administration of 3-Deoxypentulose to diabetic animal models (e.g., streptozotocin-induced diabetic rats or db/db mice) can help elucidate its role in the progression of diabetic complications. Key endpoints would include markers of kidney damage, nerve conduction velocity, and cataract formation.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of 3-Deoxypentulose in animal models is crucial to understanding its bioavailability and potential for systemic effects.

Conclusion

3-Deoxypentulose is a reactive dicarbonyl compound with the potential to contribute to the pathophysiology of several chronic diseases through its role as a precursor to Advanced Glycation End products. While direct evidence for its specific biological activities is currently limited, its chemical similarity to other well-studied dicarbonyls suggests a plausible involvement in diabetic complications, neurodegenerative diseases, and potentially cancer. The methodologies outlined in this guide for its synthesis, purification, and analysis provide a foundation for researchers to further investigate the biological significance of this intriguing molecule. Future in vitro and in vivo studies are imperative to validate the hypothesized roles of 3-Deoxypentulose and to explore its potential as a biomarker and therapeutic target.

References

-

Chiku, K., Yoshida, M., Ono, H., & Kitaoka, M. (2021). Generation of 3-deoxypentulose by the isomerization and β-elimination of 4-O-substituted glucose and fructose. Carbohydrate Research, 508, 108402. [Link]

- Niwa, T. (1999). 3-Deoxyglucosone: Metabolism, Analysis, Biological Activity, and Clinical Implication.

-

CD BioGlyco. (n.d.). 3-Deoxypentulose. Retrieved from [Link]

- Abramov, A. Y., et al. (2020). Oxidative stress and endoplasmic reticulum stress in neurodegenerative diseases. Antioxidants & Redox Signaling, 32(12), 837-857.

- Perrone, A., et al. (2020). Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Modifications. International Journal of Molecular Sciences, 21(11), 3814.

-

Wikipedia. (2023). Advanced glycation end-product. Retrieved from [Link]

-

The Glycation Database. (n.d.). 3-Deoxypentulose individual values. Abertay University. Retrieved from [Link]

- Niwa, T. (1999). 3-Deoxyglucosone: Metabolism, Analysis, Biological Activity, and Clinical Implication. Journal of the American Society of Nephrology, 10(Supplement 12), S99-S104.

- Vistoli, G., et al. (2013). Advanced glycation end products: The good, the bad, and the ugly. Current Medicinal Chemistry, 20(24), 2997-3007.

- Mavric, E., & Henle, T. (2007). Isolation and identification of 3,4-dideoxypentosulose as specific degradation product of oligosaccharides with 1,4-glycosidic linkages. European Food Research and Technology, 225(5-6), 713-720.

- Hansson, O. (2021). Biomarkers for neurodegenerative diseases.

- Thornalley, P. J. (2008). Dicarbonyl intermediates in the Maillard reaction. Annals of the New York Academy of Sciences, 1126, 99-104.

-

Shimadzu. (n.d.). Detection Methods (1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Urinary biomarkers in cancer detection: explorations, advancements, challenges, and future directions. Retrieved from [Link]

- Aunan, J. R., & Whitton, P. A. (2001). Synthesis of 4'-O-acetyl-maltose and alpha-D-galactopyranosyl-(1-->4)-D-glucopyranose for biochemical studies of amylose biosynthesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Urinary biomarkers in cancer detection: explorations, advancements, challenges, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alzheimer's disease alters oligodendrocytic glycolytic and ketolytic gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sci-hub.ru [sci-hub.ru]

- 5. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Animal models for osmoregulatory disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 4'-O-acetyl-maltose and alpha-D-galactopyranosyl-(1-->4)-D-glucopyranose for biochemical studies of amylose biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1,4,5-Trihydroxypentan-2-one in the Maillard Reaction: A Technical Guide for Researchers

Abstract

The Maillard reaction, a cornerstone of food chemistry and a significant process in biological systems, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. While the initial and final stages of this reaction have been extensively studied, the intricate network of intermediate compounds remains a fertile ground for discovery. This technical guide provides an in-depth exploration of a key, yet often overlooked, intermediate derived from pentose sugars: 1,4,5-Trihydroxypentan-2-one. We will elucidate its formation from pentose-derived Amadori products, detail its subsequent role as a precursor to critical flavor and color compounds, and provide validated methodologies for its detection and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of the Maillard reaction and its implications in food science, nutrition, and human health.

Introduction: Beyond the Initial Glycation

The Maillard reaction commences with the condensation of a reducing sugar and an amino compound to form a Schiff base, which then rearranges to the more stable Amadori or Heyns product[1]. While these early-stage products are well-characterized, their subsequent degradation pathways are a labyrinth of reactions leading to a plethora of volatile and non-volatile compounds that define the sensory and physiological properties of thermally processed foods and contribute to the formation of advanced glycation end products (AGEs) in vivo.